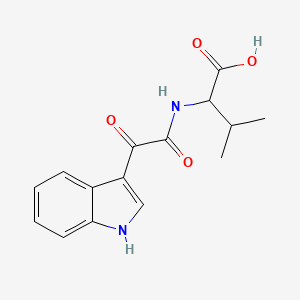
DL-N-(3-Indolyloxalyl)valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of DL-N-(3-Indolyloxalyl)valine can be achieved through several synthetic routes. One common method involves the reaction of indole-3-acetic acid with valine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve microbial preparation techniques, which are more environmentally friendly and offer high stereo selectivity .
Analyse Des Réactions Chimiques
DL-N-(3-Indolyloxalyl)valine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .
Applications De Recherche Scientifique
DL-N-(3-Indolyloxalyl)valine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions and protein folding mechanisms . Additionally, it is used in the industry for the production of various pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of DL-N-(3-Indolyloxalyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . For instance, it may inhibit the activity of tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . This inhibition can lead to alterations in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
DL-N-(3-Indolyloxalyl)valine can be compared with other similar compounds such as DL-valine, L-valine, and indole-3-acetic acid . While DL-valine and L-valine are amino acids with similar structural properties, this compound is unique due to the presence of the indole-3-acetyl group, which imparts distinct chemical and biological properties . Indole-3-acetic acid, on the other hand, is a plant hormone that plays a crucial role in plant growth and development . The combination of these two moieties in this compound makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
97500-64-6 |
|---|---|
Formule moléculaire |
C15H16N2O4 |
Poids moléculaire |
288.30 g/mol |
Nom IUPAC |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H16N2O4/c1-8(2)12(15(20)21)17-14(19)13(18)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,17,19)(H,20,21) |
Clé InChI |
ZNPRCYONGRYBAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



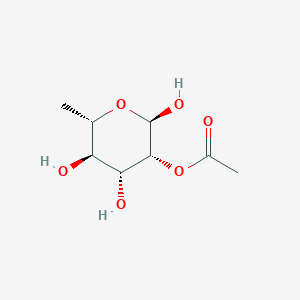
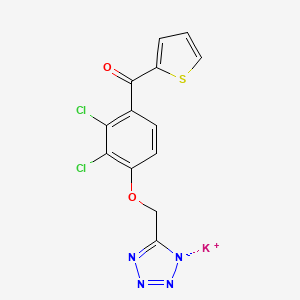
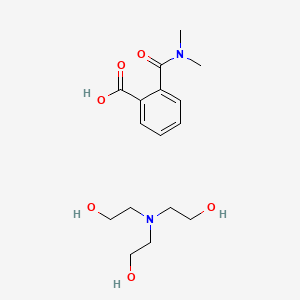
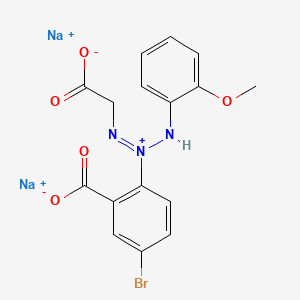
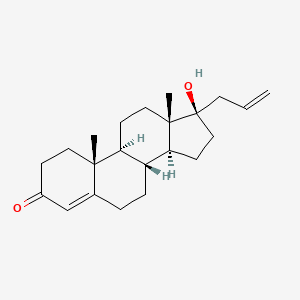
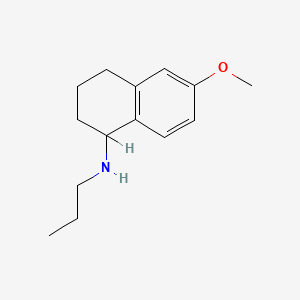
![6-[4-[(3-methylbutylamino)methyl]phenoxy]pyridine-3-carboxamide;hydrochloride](/img/structure/B12710578.png)
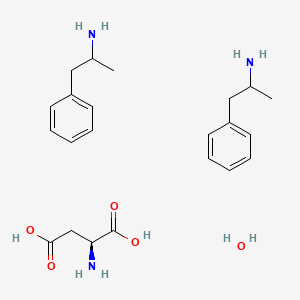
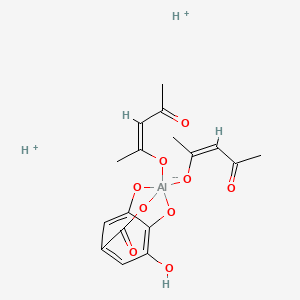
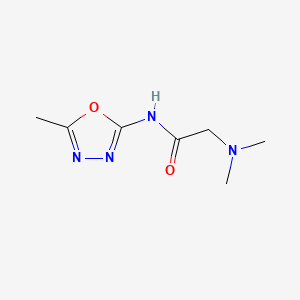
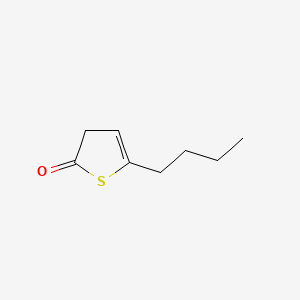

![2-[(8-Fluoro-2,3-dihydro-1-methyl-5-phenyl-1H-1,4-benzodiazepin-2-YL)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12710637.png)
